molecular formula C18H19N3O2S2 B13812701 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-

Cat. No.: B13812701
M. Wt: 373.5 g/mol
InChI Key: FARSDUCQKQGAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,5-dimethylphenyl)- (CAS#: 606108-44-5) is a thieno[2,3-d]pyrimidinone derivative featuring a bicyclic core structure composed of fused thiophene and pyrimidine rings. Key structural attributes include:

  • 5,6-Dimethyl substitutions on the pyrimidine ring.
  • A thioether-linked acetamide side chain terminating in an N-(3,5-dimethylphenyl) group.

This scaffold is associated with bioactivity in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications, due to its structural resemblance to purine analogs and capacity for targeted interactions .

Properties

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C18H19N3O2S2/c1-9-5-10(2)7-13(6-9)19-14(22)8-24-18-20-16(23)15-11(3)12(4)25-17(15)21-18/h5-7H,8H2,1-4H3,(H,19,22)(H,20,21,23)

InChI Key

FARSDUCQKQGAST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidine-2-thiol with N-(3,5-dimethylphenyl)acetamide under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)- involves its interaction with specific molecular targets. The thieno[2,3-D]pyrimidine core can interact with enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-donating methyl groups (target compound) vs. electron-withdrawing Cl (Compound 5.6) influence solubility and electronic properties.
  • Synthetic Complexity: Fused cyclopentane (Compound 24, ) introduces steric challenges, reducing yield (53%) compared to non-fused analogs.

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data

Compound Name ¹H NMR (DMSO-<i>d</i>6, δ ppm) LC-MS/[M+H]<sup>+</sup> Elemental Analysis (C/N/S)
Target Compound Not reported Not reported Not reported
Compound 5.6 12.50 (NH), 10.10 (NHCO), 7.82–7.28 (Ar-H), 4.12 (SCH2) 344.21 C: 45.29; N: 12.23; S: 9.30
Compound 24 2.03 (CH3), 8.33 (pyrimidine-H), 9.78 (NH) 326.0 Not reported

Key Observations :

  • The target compound’s N-(3,5-dimethylphenyl) group likely induces upfield shifts in aromatic protons compared to dichlorophenyl analogs (e.g., Compound 5.6).
  • Methyl groups may reduce polarity, decreasing aqueous solubility relative to phenoxyphenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.